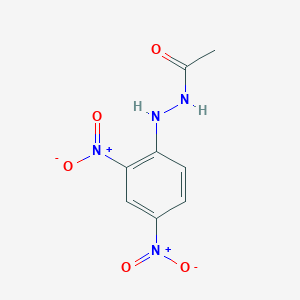![molecular formula C21H32O3 B12000732 11-Hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 77943-98-7](/img/structure/B12000732.png)
11-Hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-BETA,20-BETA-DIHYDROXYPREGN-4-EN-3-ONE is a steroidal compound with the molecular formula C21H32O3 and a molecular weight of 332.487 g/mol . It is a C21-steroid that contains a double bond between positions 4 and 5 and is substituted by an oxo group at position 3 and by hydroxy groups at the 11β and 20β positions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-BETA,20-BETA-DIHYDROXYPREGN-4-EN-3-ONE typically involves multiple steps, starting from simpler steroidal precursors. The exact synthetic routes and reaction conditions can vary, but they generally include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid nucleus.
Oxidation: Conversion of specific carbon atoms to oxo groups.
Isomerization: Ensuring the correct stereochemistry at the 11β and 20β positions.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
11-BETA,20-BETA-DIHYDROXYPREGN-4-EN-3-ONE can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the hydroxyl groups or other positions on the steroid nucleus.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo-steroids, while reduction can produce dihydroxy derivatives .
Aplicaciones Científicas De Investigación
11-BETA,20-BETA-DIHYDROXYPREGN-4-EN-3-ONE has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its role in various biological processes, including hormone regulation and signal transduction.
Medicine: Investigated for potential therapeutic applications, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and other related products
Mecanismo De Acción
The mechanism of action of 11-BETA,20-BETA-DIHYDROXYPREGN-4-EN-3-ONE involves its interaction with specific molecular targets and pathways. It can bind to steroid receptors, modulating gene expression and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
17,20-dihydroxypregn-4-en-3-one: A similar C21-steroid with hydroxyl groups at the 17α and 20 positions.
17α,20β-Dihydroxy-4-pregnen-3-one:
11-BETA,17-ALPHA,20-BETA,21-TETRAHYDROXYPREGN-4-EN-3-ONE: Another related compound with additional hydroxyl groups.
Uniqueness
11-BETA,20-BETA-DIHYDROXYPREGN-4-EN-3-ONE is unique due to its specific hydroxylation pattern and its potential biological activities. Its distinct structure allows it to interact with different molecular targets compared to other similar steroids, making it valuable for specific research and therapeutic applications .
Propiedades
Número CAS |
77943-98-7 |
|---|---|
Fórmula molecular |
C21H32O3 |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
11-hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,12,15-19,22,24H,4-9,11H2,1-3H3 |
Clave InChI |
AIPVEEYYOOGTAW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




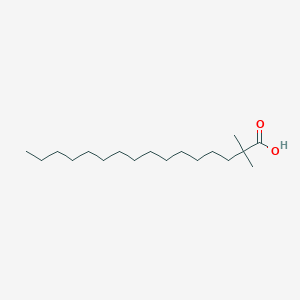
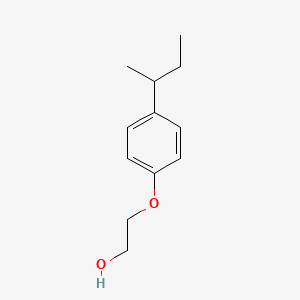
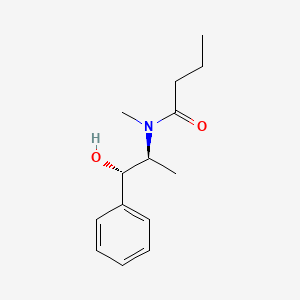

![[4-bromo-2-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12000691.png)


![9-Chloro-5-(4-ethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000703.png)
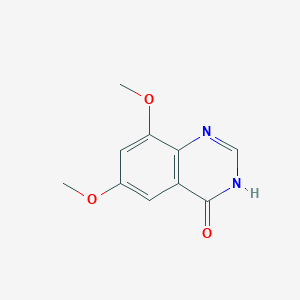
![Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B12000714.png)

